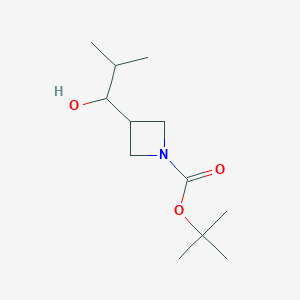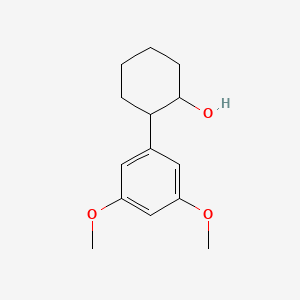![molecular formula C13H15ClN4O2 B8489974 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B8489974.png)
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid
描述
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid is a compound that features a triazole ring, a chlorophenyl group, and a dimethylpropanoic acid moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their stability and biological activity .
准备方法
The synthesis of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid typically involves multiple steps. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The chlorophenyl group can be introduced through a substitution reaction, and the dimethylpropanoic acid moiety can be added via esterification followed by hydrolysis .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl group.
Common Reagents and Conditions: Typical reagents include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include various substituted triazoles and modified chlorophenyl derivatives.
科学研究应用
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity. This compound can inhibit enzymes by binding to their active sites, disrupting their normal function. The chlorophenyl group contributes to the compound’s hydrophobic interactions, while the dimethylpropanoic acid moiety can participate in ionic interactions .
相似化合物的比较
Similar compounds include other triazole derivatives such as:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Known for its energetic properties and applications in explosives.
1,2,3-triazole derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.
2-((1H-1,2,3-triazol-4-yl)methylthio)-5-chloro-6-phenylpyrimidin-4(3H)-one: Combines triazole and pyrimidinone moieties for enhanced biological activity.
The uniqueness of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H15ClN4O2 |
|---|---|
分子量 |
294.74 g/mol |
IUPAC 名称 |
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H15ClN4O2/c1-13(2,12(19)20)6-8-5-9(14)3-4-10(8)16-11-7-15-18-17-11/h3-5,7H,6H2,1-2H3,(H,19,20)(H2,15,16,17,18) |
InChI 键 |
VAQJYIXSJPYZPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)NC2=NNN=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




phosphanium chloride](/img/structure/B8489915.png)


methanone](/img/structure/B8489938.png)


![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)



